molecular formula C21H16N2O B1199838 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol CAS No. 1752-94-9

4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol

Cat. No.: B1199838
CAS No.: 1752-94-9
M. Wt: 312.4 g/mol
InChI Key: JMBUODONIOAHPZ-UHFFFAOYSA-N
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Description

4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a phenol group attached to an imidazole ring, which is further substituted with two phenyl groups.

Biochemical Analysis

Biochemical Properties

4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One notable interaction is with lactate dehydrogenase (LDHA), where it exhibits a high binding affinity at the active site of the enzyme

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with LDHA can lead to alterations in the glycolytic pathway, impacting cellular energy production and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Its inhibition of LDHA involves binding to the enzyme’s active site, thereby preventing the conversion of pyruvate to lactate. This inhibition can lead to a buildup of pyruvate and a decrease in lactate production, affecting cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its efficacy may diminish over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic benefits without significant adverse effects. At higher doses, toxic effects may be observed, including potential disruptions in metabolic pathways and cellular toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes such as LDHA. Its inhibition of LDHA affects the glycolytic pathway, leading to changes in metabolite levels and metabolic flux. This interaction highlights its potential in modulating metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These factors determine its precise location within the cell and its subsequent effects on cellular processes .

Preparation Methods

The synthesis of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol typically involves a one-pot three-component reaction. The starting materials include 4-hydroxybenzaldehyde, benzil, and ammonium acetate. The reaction is catalyzed by cobalt ferrite (CoFe2O4) nanoparticles, which facilitate the formation of the imidazole ring. The reaction is carried out in an ethanol-water mixture under reflux conditions for several hours .

Industrial production methods for this compound are not extensively documented, but the laboratory synthesis provides a scalable route that can be adapted for larger-scale production.

Chemical Reactions Analysis

4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The imidazole ring can be reduced using reducing agents like sodium borohydride, leading to the formation of dihydroimidazole derivatives.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, to form substituted phenol derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .

Properties

IUPAC Name

4-(4,5-diphenyl-1H-imidazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O/c24-18-13-11-17(12-14-18)21-22-19(15-7-3-1-4-8-15)20(23-21)16-9-5-2-6-10-16/h1-14,24H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBUODONIOAHPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50419769
Record name 2-(4-Hydroxyphenyl)-4,5-diphenylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50419769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1752-94-9
Record name 1752-94-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525164
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-Hydroxyphenyl)-4,5-diphenylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50419769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol [for Biochemical Research]
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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